

ALK5-IN-10: A Technical Guide to its Impact on Epithelial-Mesenchymal Transition

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Compound of Interest

Compound Name: ALK5-IN-10

Cat. No.: B12368985

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Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in embryonic development, tissue fibrosis, and cancer metastasis. A key signaling pathway governing EMT is mediated by the transforming growth factor-beta (TGF- β) and its type I receptor, activin receptor-like kinase 5 (ALK5). Pharmacological inhibition of ALK5 presents a promising therapeutic strategy to counteract pathological EMT. This technical guide provides an in-depth overview of **ALK5-IN-10**, a potent ALK5 inhibitor, and its effects on EMT. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying signaling pathways and experimental workflows.

Introduction to ALK5 and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells, which are typically stationary and interconnected, undergo a series of biochemical changes that enable them to assume a mesenchymal cell phenotype. This transition is characterized by the loss of cell-cell adhesion, a change to a more migratory and invasive phenotype, and alterations in the expression of key marker proteins.^[1] A hallmark of EMT is the downregulation of epithelial

markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[1][2]

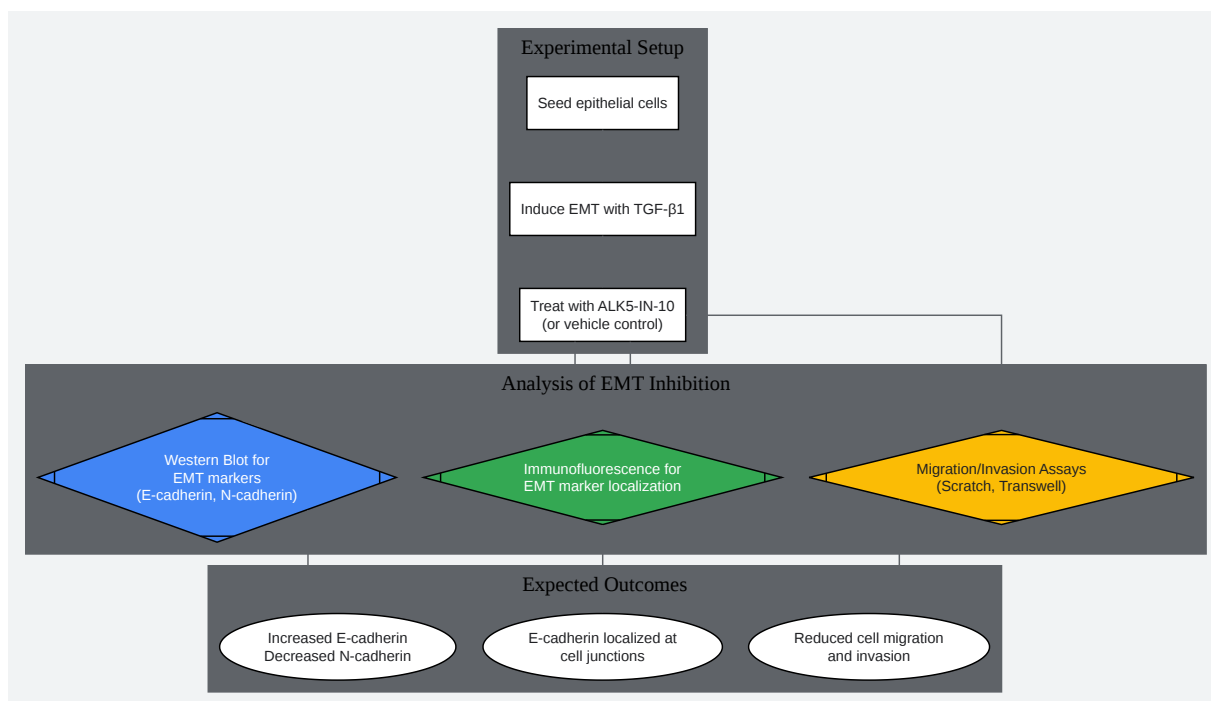
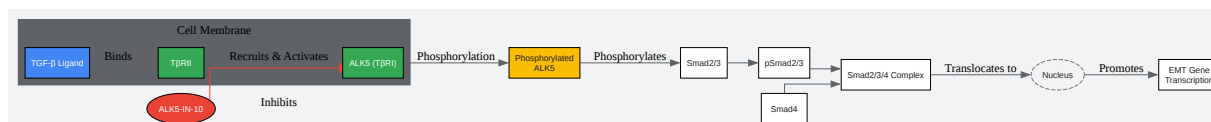
The TGF- β signaling pathway is a primary inducer of EMT.[3] Upon ligand binding, TGF- β type II receptor (T β RII) recruits and phosphorylates the type I receptor, ALK5.[4] Activated ALK5 then phosphorylates the intracellular signaling molecules Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of genes that drive the EMT program.

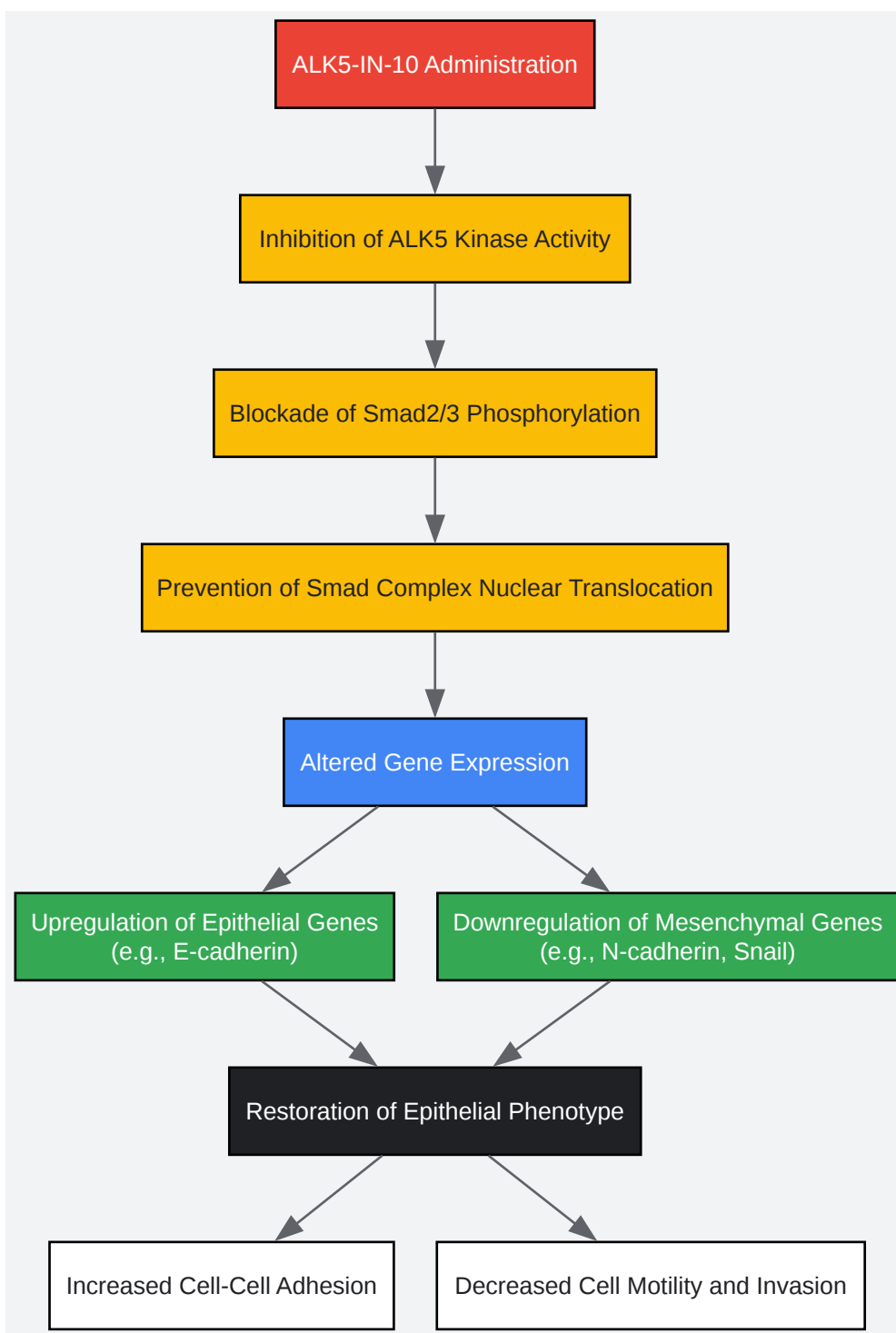
ALK5-IN-10: A Potent Inhibitor of the TGF- β /ALK5 Signaling Pathway

ALK5-IN-10, also referred to as Compound 5d in some literature, is a small molecule inhibitor of the TGF- β type I receptor kinase ALK5. It is an analog of the well-characterized ALK5 inhibitor EW-7197 (Vactosertib). **ALK5-IN-10** exhibits high potency and selectivity for ALK5, thereby blocking the initiation of the TGF- β signaling cascade that leads to EMT.

Mechanism of Action

ALK5-IN-10 functions as an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 receptor, it prevents the phosphorylation of Smad2 and Smad3, which are the immediate downstream substrates of ALK5. This inhibition effectively halts the propagation of the TGF- β signal, preventing the nuclear translocation of the Smad complex and the subsequent transcription of EMT-related genes.





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